molecular formula C7H5BrKNO2 B8503509 Potassium 4-bromo-6-methylpicolinate

Potassium 4-bromo-6-methylpicolinate

Cat. No.: B8503509
M. Wt: 254.12 g/mol
InChI Key: HPORVZHAFZCFAD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 4-bromo-6-methylpicolinate is a brominated pyridine derivative with a carboxylate potassium salt. These compounds are frequently used as intermediates in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s reactivity .

Properties

Molecular Formula

C7H5BrKNO2

Molecular Weight

254.12 g/mol

IUPAC Name

potassium;4-bromo-6-methylpyridine-2-carboxylate

InChI

InChI=1S/C7H6BrNO2.K/c1-4-2-5(8)3-6(9-4)7(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1

InChI Key

HPORVZHAFZCFAD-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)[O-])Br.[K+]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural analogs of potassium 4-bromo-6-methylpicolinate:

Compound Name CAS Number Molecular Formula Substituents Key Functional Groups
Ethyl 4-bromo-6-methylpicolinate 947179-03-5 C₉H₁₀BrNO₂ 4-Br, 6-CH₃, ethyl ester Ester (-COOEt)
Methyl 4-bromo-6-((t-Boc)amino)picolinate 885326-87-4 C₁₃H₁₇BrN₂O₄ 4-Br, 6-(Boc-amino), methyl ester Ester (-COOMe), Boc-protected amine
5-Bromo-6-methylpicolinic acid 870997-85-6 C₇H₆BrNO₂ 5-Br, 6-CH₃, carboxylic acid Carboxylic acid (-COOH)
Methyl 5-bromo-3-methylpicolinate 213771-32-5 C₈H₈BrNO₂ 5-Br, 3-CH₃, methyl ester Ester (-COOMe)
Key Observations:
  • Substituent Position : The position of bromine and methyl groups significantly impacts reactivity. For example, Ethyl 4-bromo-6-methylpicolinate (4-Br, 6-CH₃) is optimized for reactions requiring steric accessibility at the 4-position, whereas 5-bromo isomers (e.g., 5-Bromo-6-methylpicolinic acid) may exhibit altered electronic effects .
  • Functional Groups: The potassium salt’s carboxylate group (-COO⁻K⁺) enhances water solubility compared to ester derivatives (-COOEt or -COOMe), which are more lipophilic . The Boc-protected amino group in Methyl 4-bromo-6-((t-Boc)amino)picolinate adds stability for amine-involving syntheses but requires deprotection steps .

Physicochemical and Commercial Properties

Compound Name Molecular Weight Purity Storage Conditions Price (1g) Key Applications
Ethyl 4-bromo-6-methylpicolinate 244.09 g/mol >98% -80°C (6 months), -20°C (1 month) €269/250mg Cross-coupling intermediates
Methyl 4-bromo-6-((t-Boc)amino)picolinate 345.2 g/mol 100% Not specified N/A Peptide synthesis, drug intermediates
5-Bromo-6-methylpicolinic acid 216.03 g/mol Not specified Not specified N/A Ligand preparation, metal catalysis
Notes:
  • Cost : Ethyl derivatives are commercially available at premium prices (e.g., €269/250mg from Apollo Scientific), reflecting their demand in research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.